

Mass Spectrometry of 2-Methyl-2-adamantanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-2-adamantanol

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This technical guide provides an in-depth analysis of the mass spectrometry of **2-Methyl-2-adamantanol** ($C_{11}H_{18}O$), a substituted adamantane derivative. Due to the unique and rigid cage-like structure of the adamantane core, its fragmentation pattern under mass spectrometric analysis offers valuable structural information. This document outlines the expected fragmentation pathways, presents quantitative mass spectral data, and provides a general experimental protocol for its analysis, primarily via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to the Mass Spectrometry of Adamantane Derivatives

Adamantane and its derivatives are a class of compounds with significant applications in pharmaceuticals and materials science. Mass spectrometry is a crucial analytical technique for the characterization and quantification of these compounds.^[1] The rigid polycyclic structure of adamantane leads to characteristic fragmentation patterns that can be used for structural elucidation.^[1] For alcohols like **2-Methyl-2-adamantanol**, common fragmentation pathways in mass spectrometry include alpha-cleavage and dehydration.^[2]

Mass Spectral Data for 2-Methyl-2-adamantanol

The electron ionization (EI) mass spectrum of **2-Methyl-2-adamantanol** is characterized by a series of fragment ions that provide a fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is sourced from the NIST Mass Spectrometry Data Center.^{[3][4]}

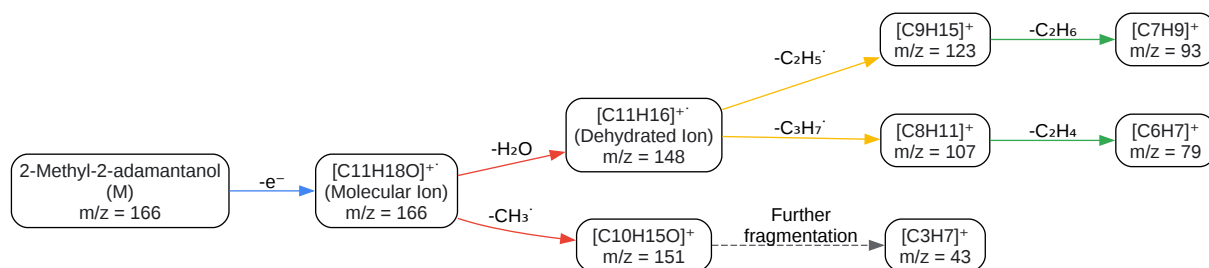
m/z	Relative Intensity (%)	Proposed Fragment
41	45	$C_3H_5^+$
43	100	$C_3H_7^+$ or $[CH_3CO]^+$
55	50	$C_4H_7^+$
67	40	$C_5H_7^+$
79	65	$C_6H_7^+$
91	30	$C_7H_7^+$ (Tropylium ion)
93	70	$[M - H_2O - C_2H_5]^+$ or $[C_7H_9]^+$
107	45	$[M - H_2O - CH_3]^+$
123	85	$[M - CH_3 - H_2O]^+$
133	25	$[M - H_2O - H]^+$
148	95	$[M - H_2O]^+$ (Molecular ion minus water)
151	5	$[M - CH_3]^+$
166	10	M^+ (Molecular Ion)

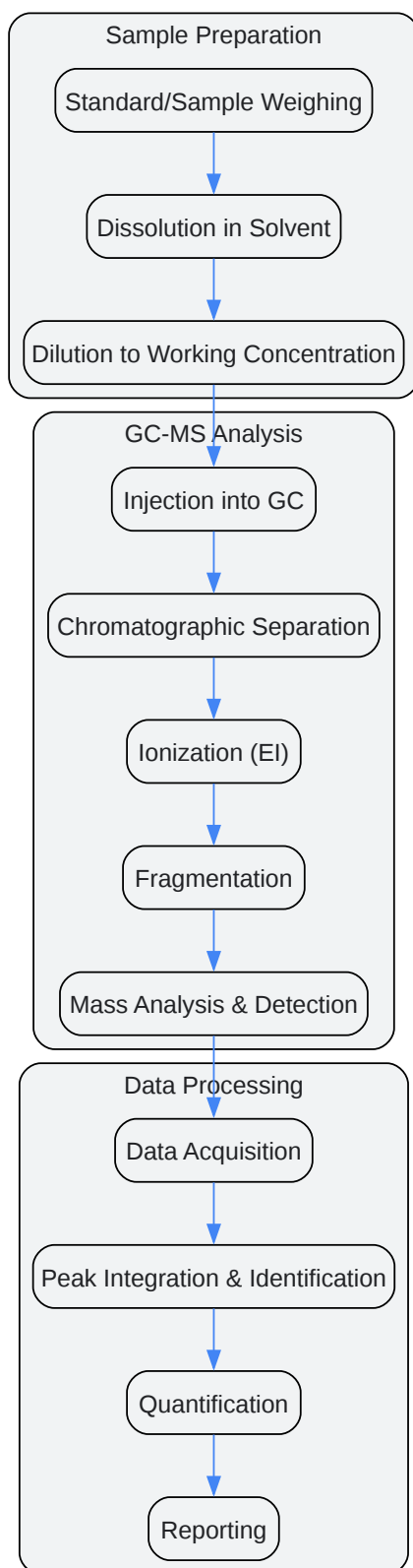
Note: The relative intensities are approximate and can vary slightly between different instruments and experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of **2-Methyl-2-adamantanol** under electron ionization primarily proceeds through the loss of a water molecule from the molecular ion, followed by subsequent

fragmentation of the resulting radical cation. The tertiary alcohol structure facilitates this initial dehydration.





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